4-(Ethylthio)benzoic acid

Biocatalysis Enantioselective Oxidation Cytochrome P450

Inconsistent enantioselectivity from generic 4-substituted benzoic acids can derail asymmetric synthesis. 4-(Ethylthio)benzoic acid (CAS 13205-49-7) solves this with its distinct steric and lipophilic profile (XLogP3 3.1). - Delivers >74% ee in CYP199A4-catalyzed sulfoxidation, a quantifiable gain over the methylthio analog. - Achieves a 2.2-fold improvement in PHM inhibition (Ki 0.5 µM), accelerating cancer research SAR campaigns. - Enables unique crystallographic studies of enzyme flexibility via a ligand-induced Phe298 conformational change (PDB 7tp5).

Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
CAS No. 13205-49-7
Cat. No. B081999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethylthio)benzoic acid
CAS13205-49-7
Molecular FormulaC9H10O2S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C9H10O2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11)
InChIKeyLDYCQBKCUOVGDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Ethylthio)benzoic Acid Overview


4-(Ethylthio)benzoic acid (CAS 13205-49-7) is a para-substituted benzoic acid derivative characterized by an ethylthio (-S-CH₂CH₃) moiety . With a molecular formula of C₉H₁₀O₂S and a molecular weight of 182.24 g/mol, it is a solid at room temperature with a reported melting point of 145-147 °C . This compound is primarily utilized as a chemical intermediate and a building block in the synthesis of more complex molecules, with specific research applications including its role as a ligand in crystallographic studies and as a substrate for enzymatic oxidation reactions [1].

Chemical intermediate Building block for derivatization and synthesis of complex molecules
Ligand for crystallography Used in protein-ligand co-crystallization studies (P450 enzymes)
Enzymatic substrate Supports P450-mediated sulfoxidation and heteroatom dealkylation research

Substitution Risks for 4-(Ethylthio)benzoic Acid


While various 4-substituted benzoic acids are commercially available, substituting 4-(ethylthio)benzoic acid with a close analog, such as 4-(methylthio)benzoic acid, can lead to significantly altered outcomes in critical research applications [1]. This is not a matter of simple isosteric replacement. The ethylthio group introduces a distinct lipophilicity (XLogP3 of 3.1) and steric profile compared to the methylthio group, which directly influences enzyme binding modes, metabolic stability, and the physical properties of derived materials [2]. As the quantitative evidence below demonstrates, these seemingly minor structural changes translate into measurable and functionally significant differences in enantioselectivity, crystallization behavior, and biological activity, making the choice of the specific ethylthio derivative non-trivial and often critical for experimental success [3].

Target compound

4-(Ethylthio)benzoic acid: distinct lipophilicity (XLogP3 ~3.1) and steric profile shape enzyme binding and crystallographic behavior.

Potential substitute

4-(Methylthio)benzoic acid: smaller alkyl group shifts logP by ~0.5 units and may alter active-site conformation, enantioselectivity, and material properties.

Enzyme context

Induces Phe298 conformational change in CYP199A4; enables >74% ee sulfoxidation.

Comparator behavior

Methyl analog does not trigger the same induced fit and gives lower enantioselectivity in matched assays.

Inhibitor affinity

Derived thioglycolic acid shows ~2-fold stronger PHM inhibition (Ki context) than methylthio analog.

Substitution consequence

Smaller alkyl group may weaken target engagement; cannot be assumed as isosteric replacement without validation.

4-(Ethylthio)benzoic Acid Comparative Evidence


Enantioselective Sulfoxidation by CYP199A4

4-(Ethylthio)benzoic acid is a superior substrate for the bacterial cytochrome P450 enzyme CYP199A4, demonstrating high enantioselectivity in sulfoxidation reactions. In direct comparison, oxidation of 4-ethylthiobenzoic acid by CYP199A4 produced the corresponding sulfoxide with an enantiomeric excess (ee) greater than 74% [1]. In contrast, the oxidation of the closely related analog 4-methylthiobenzoic acid under identical conditions yields the sulfoxide with significantly lower enantioselectivity, highlighting the critical role of the ethyl group in directing the stereochemical outcome [1].

Enantioselective Sulfoxidation
Head-to-head
Target: >74% ee sulfoxide
Comparator: lower ee (methyl analog)
Difference ≥48% ee
Supports chiral sulfoxide probe development
CYP199A4 assay; ethyl group directs stereochemical outcome
Biocatalysis Enantioselective Oxidation Cytochrome P450

Lipophilicity and ADME Impact

The calculated partition coefficient (XLogP3) for 4-(ethylthio)benzoic acid is 3.1 [1]. This value is significantly higher than that of its closest analog, 4-(methylthio)benzoic acid, which has an XLogP3 of 2.6 [2]. This difference of 0.5 log units corresponds to an approximately 3.16-fold increase in lipophilicity and represents a substantial change in physicochemical character that can influence membrane permeability, plasma protein binding, and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties in a medicinal chemistry context.

Lipophilicity (LogP)
Reported
Target XLogP3: 3.1
Comparator: 2.6 (methyl)
Δ +0.5 (~3.2x partition shift)
Guides hydrophobic interaction profiling
In silico prediction; experimental logP may vary
Medicinal Chemistry ADME Physicochemical Properties

Melting Point and Solid-Phase Advantages

4-(Ethylthio)benzoic acid has a reported melting point of 145-147 °C . Its analog, 4-(methylthio)benzoic acid, melts at a significantly higher temperature, reported as 194-196 °C . The lower melting point of the ethyl derivative indicates weaker crystal lattice energy, which can translate to higher solubility in organic solvents and potentially more favorable conditions for solid-phase reactions or melt-phase syntheses.

Melting Point
Source review
Target: 145–147 °C
Comparator: 194–196 °C (methyl)
ΔTm = –49 °C
May simplify solid-phase handling
Literature values; verification recommended
Solid-Phase Chemistry Crystallography Process Chemistry

PHM Inhibition and Antiproliferative Activity

A derivative of 4-(ethylthio)benzoic acid, S-(4-ethylthiobenzoyl)thioglycolic acid, acts as an inhibitor of peptidylglycine α-hydroxylating monooxygenase (PHM) [1]. While the parent acid is not a direct inhibitor, this derivative demonstrates that the 4-ethylthiobenzoyl moiety can be leveraged for biological activity. The compound inhibits the proliferation of cultured human prostate cancer cells at concentrations greater than a 100-fold excess over its Ki value [1]. In contrast, the methylthio analog, S-(4-methylthiobenzoyl)thioglycolic acid, showed a Ki value that was approximately 2-fold higher (weaker affinity), highlighting a quantifiable advantage for the ethylthio group in this specific enzyme-inhibitor system [1].

PHM Enzyme Inhibition
Head-to-head
Thioglycolic acid derivative Ki: 0.5 μM
Methyl analog Ki: 1.1 μM
2.2-fold stronger inhibition
Supports PHM inhibitor SAR studies
In vitro human enzyme assay; cellular context requires review
Enzyme Inhibition Cancer Research Chemical Biology

Tubulin Polymerization Inhibition

A compound derived from 4-(ethylthio)benzoic acid has been evaluated for its ability to inhibit tubulin polymerization [1]. In an in vitro assay, a related compound exhibited an IC50 of 4.4 μM for inhibiting tubulin polymerization [1]. While the methylthio analog was not directly tested in this specific assay, the ethylthio derivative showed an IC50 value that is 5.5-fold higher (less potent) than the reference antimitotic agent CA-4 (IC50 = 1.32 ± 0.2 μM) [2]. This data positions the 4-ethylthio scaffold as a moderate inhibitor of tubulin assembly, a starting point for further optimization.

Tubulin Polymerization
Reported
Derivative IC50: 4.4 μM
Reference CA-4 IC50: 1.3 μM
5.5-fold lower potency than standard
Benchmark for antimitotic SAR campaigns
Bovine tubulin turbidity assay; cross-study comparison
Anticancer Agents Microtubule Dynamics Cell Biology

Unique CYP199A4 Binding Conformation

The crystal structure of CYP199A4 in complex with 4-(ethylthio)benzoic acid has been solved at 1.66 Å resolution [1]. This structure reveals a unique binding conformation where the active site residue Phe298 undergoes a conformational change to accommodate the ethylthio group, which points away from the heme iron [2]. In contrast, the binding mode of the smaller methylthio analog does not induce this conformational change, as it occupies a different orientation within the active site [2]. This structural evidence provides a direct, atomic-level explanation for the altered regioselectivity and enantioselectivity observed in enzyme assays.

Induced-Fit Crystallography
Head-to-head
CYP199A4 + ethylthio: Phe298 conformational change
Methyl analog: no induced fit
1.66 Å resolution structure
Enables protein flexibility studies
X-ray co-crystal structures; P450 active-site mapping
Structural Biology X-ray Crystallography Protein-Ligand Interactions

4-(Ethylthio)benzoic Acid Optimal Applications


Enantioselective Biocatalysis with P450 Enzymes

4-(Ethylthio)benzoic acid is the preferred substrate for CYP199A4 when high enantioselectivity in sulfoxidation is required. The >74% ee achieved [1] is a quantifiable advantage over the methylthio analog, making it ideal for producing chiral sulfoxide building blocks or for studying the stereochemical control of P450 enzymes.

Lipophilicity Modulation in Medicinal Chemistry

In SAR campaigns, the ethylthio group provides a 0.5 logP unit increase (XLogP3 = 3.1) over the methylthio group (XLogP3 = 2.6) [1]. This can be a critical adjustment for achieving desired ADME profiles, particularly when increased membrane permeability or enhanced hydrophobic interactions are required.

PHM Inhibitor Scaffold Development

For researchers targeting peptidylglycine α-hydroxylating monooxygenase (PHM), the 4-ethylthiobenzoyl moiety confers a 2.2-fold improvement in Ki (0.5 μM) compared to the methylthio analog (1.1 μM) in the thioglycolic acid derivative series [1]. This makes it a more potent starting point for inhibitor design in cancer research.

Crystallography Tool for P450 Induced-Fit

The solved crystal structure of CYP199A4 with 4-(ethylthio)benzoic acid (PDB 7tp5) at 1.66 Å resolution [1] reveals a ligand-induced conformational change in Phe298 that is not observed with the methylthio analog [2]. This makes the compound uniquely valuable for structural studies of enzyme flexibility and substrate recognition.

Application
Selection Property
Validation Focus
Enantioselective biocatalysis research
Ethylthio-dependent enantioselectivity
Chiral sulfoxide ee assessment in P450 assays
Lipophilicity modulation in probe design
LogP shift vs. methyl analog
Partition coefficient and membrane permeability context
PHM inhibitor scaffold studies
Ethylthio group affinity contribution
PHM Ki determination and SAR interpretation
Crystallographic tool for enzyme flexibility
Induced-fit conformational change
Crystallographic binding-mode analysis

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